![molecular formula C17H14N6OS2 B2843466 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide CAS No. 671200-88-7](/img/structure/B2843466.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide
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Overview
Description
The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups including a 1,2,4-triazole ring, a benzothiazole ring, and an acetamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through nucleophilic substitution reactions . The choice of the pathway and sequence of the introduction of reagents to the reaction often depends on the nucleophilicity of the amines .Chemical Reactions Analysis
The compound likely undergoes a variety of chemical reactions typical of its functional groups. For example, the amino group on the 1,2,4-triazole ring could potentially participate in acid-base reactions .Scientific Research Applications
For additional references:
- The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides is well-documented .
- The compound’s 3D network and properties have been studied .
- Transition-metal-free synthesis of 5-amino-1,2,3-triazoles is another avenue of interest .
- For practical applications, it’s commonly used as a precursor in agrochemicals and organic synthesis .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to exhibit antifungal activity . They potentially bind to the enzyme lanosterol 14α-demethylase, a critical component in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might inhibit the function of the target enzyme, disrupting the biosynthesis of ergosterol and leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway. By inhibiting the enzyme lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol. This disruption can lead to a decrease in ergosterol levels and an accumulation of toxic methylated sterols, which can cause membrane dysfunction and ultimately cell death .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve disruption of the fungal cell membrane integrity and function due to the inhibition of ergosterol biosynthesis. This could lead to leakage of intracellular components, impaired cellular processes, and ultimately cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s solubility and stability . .
properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c18-16-21-17(23-22-16)25-9-14(24)19-11-5-3-4-10(8-11)15-20-12-6-1-2-7-13(12)26-15/h1-8H,9H2,(H,19,24)(H3,18,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHXYXQGNPUCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NNC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide |
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